molecular formula C11H10ClN5O B7591003 4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B7591003
M. Wt: 263.68 g/mol
InChI Key: WVLDUPMVRFVSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is not fully understood. However, it is believed to work by disrupting the function of certain enzymes in the target organism. It has been shown to inhibit the growth of various bacteria and fungi, as well as cancer cells.
Biochemical and Physiological Effects:
4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as beta-lactamase and urease. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have a low toxicity profile, which makes it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of 4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine is its low toxicity profile, which makes it a safe compound to work with in lab experiments. Another advantage is its potential applications in various fields of scientific research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research of 4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine. One direction is to further investigate its potential use as a fluorescent probe for the detection of metal ions. Another direction is to optimize its use as an antimicrobial and antifungal agent. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for its use in cancer treatment. Finally, there is a need for more studies to investigate its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine involves a series of chemical reactions. The starting material for the synthesis is 6-chloro-1-ethylbenzimidazole, which is reacted with hydrazine hydrate to form 6-chloro-1-ethylbenzimidazol-2-ylhydrazine. This intermediate product is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbazate. Finally, the dithiocarbazate is reacted with nitrous acid to form 4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine.

Scientific Research Applications

4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(6-chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5O/c1-2-17-8-5-6(12)3-4-7(8)14-11(17)9-10(13)16-18-15-9/h3-5H,2H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLDUPMVRFVSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)N=C1C3=NON=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Chloro-1-ethylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

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